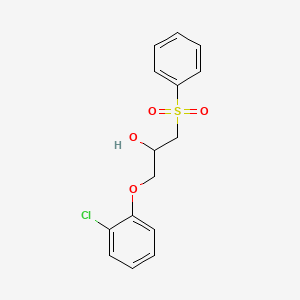

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol

Description

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with a 2-chlorophenoxy group at position 1 and a phenylsulfonyl group at position 2. The phenylsulfonyl group is known to enhance stability and influence pharmacological activity, as seen in sulfonamide-based drugs . The 2-chlorophenoxy moiety may contribute to lipophilicity and receptor binding, similar to β-blockers like propranolol derivatives .

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-(2-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4S/c16-14-8-4-5-9-15(14)20-10-12(17)11-21(18,19)13-6-2-1-3-7-13/h1-9,12,17H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPAERLOHOYOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol typically involves the reaction of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol, differing primarily in substituents (Table 1):

Physicochemical Properties

- Phenylsulfonyl vs. Amino Groups: Compounds with phenylsulfonyl groups (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-ol) exhibit higher polarity and molecular weight compared to amino-substituted analogs (e.g., propranolol) .

Key Research Findings

- Synthetic Efficiency: The use of flash chromatography (petroleum ether/ethyl acetate) achieves moderate yields (28–90%) for sulfonyl-containing propanols .

- Enantioselectivity : Asymmetric catalysis methods (e.g., [(R,R)Teth-TsDpenRuCl]) enable high enantiomeric excess (>95% ee), critical for pharmaceutical applications .

- Toxicity: Propranolol hydrochloride has an oral LD₅₀ of 466 mg/kg in rats, highlighting the importance of substituent choice in toxicity profiles .

Biological Activity

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenoxy group and a phenylsulfonyl moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as protozoa and viruses. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for pathogen survival .

Inhibition of Protein Interactions

The compound has been noted for its ability to inhibit protein/protein interactions, particularly those involving transcription factors such as NF-κB. This inhibition can lead to a reduction in inflammatory responses and may be beneficial in treating conditions characterized by excessive inflammation .

Study on Anticancer Properties

A notable study explored the anticancer potential of related compounds through drug library screening on multicellular spheroids. The study identified several candidates with promising activity against cancer cell lines, suggesting that this compound could share similar properties due to structural analogies .

Analgesic Effects

Another investigation focused on the analgesic effects of phenolic compounds, including those with sulfonyl groups. Results indicated that these compounds could effectively modulate pain pathways, potentially through TRPA1/TRPV1 ion channel interactions. This suggests that this compound may also exhibit analgesic properties .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Inhibition of enzyme activity |

| Anticancer | Moderate to High | Disruption of cell proliferation |

| Analgesic | Moderate | Modulation of pain pathways |

| Anti-inflammatory | High | Inhibition of transcription factors |

Table 2: Case Study Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-chlorophenoxy)-3-(phenylsulfonyl)-2-propanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 2-chlorophenol with a propanol derivative (e.g., epichlorohydrin) to form the phenoxy-propanol intermediate .

- Step 2 : Introduce the phenylsulfonyl group using a sulfonylation agent (e.g., phenylsulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like toluene .

- Key Variables : Temperature (reflux vs. room temperature) and stoichiometry significantly affect yield. Excess sulfonylation agents improve conversion but may require purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H NMR identifies protons on the chlorophenoxy (δ 6.8–7.3 ppm) and phenylsulfonyl (δ 7.5–8.0 ppm) groups. C NMR confirms the propanol backbone (δ 60–70 ppm for C-OH) .

- IR : Peaks at 1150–1200 cm (S=O stretching) and 3400 cm (O-H stretching) validate functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks corresponding to the molecular formula (CHClOS) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store below 25°C in inert atmospheres .

- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure. Use amber vials for long-term storage .

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions. Monitor pH during aqueous experiments .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or phosphatases (e.g., PTP1B) using fluorometric assays .

- Antimicrobial Activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC values .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what chiral catalysts are effective?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-BINOL-based catalysts for asymmetric sulfonylation. Enantiomeric excess (ee) ≥90% is achievable via HPLC with chiral columns .

- Dynamic Kinetic Resolution : Employ palladium catalysts (e.g., Pd(OAc)) to invert stereochemistry during coupling steps .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for sulfonylation using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies for competing pathways .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

- Methodological Answer :

- SAR Studies : Replace 2-chlorophenoxy with fluoro-/bromo-analogs. Fluorine enhances metabolic stability (t ↑30%), while bromine increases lipophilicity (logP ↑0.5) .

- Crystallography : X-ray diffraction reveals halogen bonding with protein targets (e.g., COX-2 active site) .

Q. What advanced analytical strategies resolve contradictions in spectral or biological data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.